Icosa-8,11,14-trien-5-ynoic acid
Description
Icosa-8,11,14-trien-5-ynoic acid (C₂₀H₂₈O₂), also known as 5,6-dehydroarachidonic acid, is a polyunsaturated fatty acid derivative of arachidonic acid (AA) . Its structure features a triple bond at position 5 and three double bonds at positions 8, 11, and 14 (Figure 1). This compound is a key intermediate in lipid oxidation pathways, particularly in the context of oxidative stress and inflammation . It has been identified as a metabolite of AA, which is a precursor to bioactive eicosanoids like prostaglandins and leukotrienes . Notably, tritiated forms of this compound are utilized in enzymatic assays to study prostacyclin synthetase activity, highlighting its role in biochemical research .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
icosa-8,11,14-trien-5-ynoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |
InChI Key |
GIOQWSLKUVKKAO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O |
Synonyms |
eicosa-8,11,14-trien-5-ynoic acid eicosa-cis-8,11,14-trien-5-ynoic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icosa-8,11,14-trien-5-ynoic acid typically involves the elongation and desaturation of precursor fatty acids. One common method is the elongation of γ-linolenic acid (18:3) followed by desaturation to produce arachidonic acid (20:4) . The specific reaction conditions and catalysts used in these processes can vary, but they often involve the use of fatty acid desaturases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques to those used in laboratory synthesis, such as elongation and desaturation of precursor fatty acids, are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Icosa-8,11,14-trien-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized fatty acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.
Substitution: The triple bond at position 5 can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include oxidized fatty acids, reduced fatty acids, and substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Icosa-8,11,14-trien-5-ynoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Icosa-8,11,14-trien-5-ynoic acid involves its interaction with various enzymes and molecular targets. It acts as an inhibitor of enzymes such as 12-lipoxygenase, cyclooxygenase, and 5-lipoxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, it can modulate inflammatory responses and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between icosa-8,11,14-trien-5-ynoic acid and related compounds are critical to understanding their biological roles. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
Key Differences and Implications
Triple Bond vs. Double Bonds: The triple bond at C5 in this compound distinguishes it from analogs like (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid. This structural feature increases rigidity and alters reactivity, making it a substrate for specific enzymatic assays (e.g., prostacyclin synthetase) rather than a precursor to classical eicosanoids .
Hydroxylated and Epoxidized Derivatives: Compounds such as 11-hydroxy-(8Z,12E,14Z)-icosa-8,11,14-trienoic acid and 11H-14,15-EETA demonstrate how post-translational modifications (hydroxylation, epoxidation) diversify biological activity. For example, 11H-14,15-EETA is implicated in vasoregulation, whereas the parent compound is associated with oxidative stress markers .
Esterified Forms: Icosa-5,8,11,14-tetraenoic acid octadec-9-enyl ester represents a structurally distinct class with esterified chains, likely influencing its role in lipid storage or membrane architecture rather than direct signaling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
